Ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate
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Description
Ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate, also known as Ethyl trifluoroacetoacetate, Ethyl 4,4,4-trifluoroacetoacetate, Ethyl γ,γ,γ-trifluoroacetoacetate, and 4,4,4-Trifluoroacetoacetic acid ethyl ester , is a chemical compound with the molecular formula C6H7F3O3 . It has a molecular weight of 184.1132 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s known that Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
Ethyl 4,4,4-trifluoro-2-butynoate is a suitable reagent used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes . It may be used in the preparation of ethyl (Z)-3-iodo-4,4,4-trifluoro-2-butenoate .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.375 (lit.) . It has a boiling point of 129-130 °C (lit.) and a density of 1.259 g/mL at 25 °C (lit.) .Safety and Hazards
Future Directions
While specific future directions for Ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate were not found in the search results, it’s known that Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products . This suggests potential future applications in the synthesis of new pharmaceuticals and other chemical compounds.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O4/c1-2-15-7(14)5(3-4-12)6(13)8(9,10)11/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQDPKVGPCABAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=O)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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